2,2'-Bi-1,3-dithiolane, 2-phenyl-
Description
Contextualization within Organosulfur Chemistry and Cyclic Thioacetals
Organosulfur compounds, organic molecules containing carbon-sulfur bonds, are integral to both biological systems and synthetic chemistry. The diverse chemistry of sulfur allows for a wide array of functional groups, each with distinct properties and reactivity. Among these, thioacetals, the sulfur analogs of acetals, are formed by the reaction of a carbonyl compound with a thiol. When a dithiolic reagent is used, a cyclic thioacetal is formed.
2,2'-Bi-1,3-dithiolane, 2-phenyl- is a prime example of a cyclic thioacetal. Specifically, it is a derivative of a 1,3-dithiolane (B1216140), which is a five-membered heterocyclic ring containing two sulfur atoms at positions 1 and 3. The formation of such cyclic thioacetals is a common and robust reaction in organic synthesis, often achieved by reacting a carbonyl compound with 1,2-ethanedithiol (B43112). organic-chemistry.org These structures are known for their relative stability, particularly under conditions that would cleave their oxygen-containing counterparts, acetals.
Significance of the 1,3-Dithiolane Motif in Contemporary Synthetic and Mechanistic Studies
The 1,3-dithiolane ring system is a cornerstone in modern organic synthesis for several key reasons. Its most prominent role is as a protecting group for aldehydes and ketones. The conversion of a carbonyl group to a 1,3-dithiolane renders it unreactive towards many nucleophiles and bases, allowing for chemical transformations on other parts of a complex molecule. organic-chemistry.org The carbonyl group can then be readily regenerated from the dithiolane under specific conditions.
Furthermore, the 1,3-dithiolane motif is crucial in the concept of "umpolung" or polarity inversion. The hydrogen atom attached to the carbon between the two sulfur atoms (the C-2 position) is acidic and can be removed by a strong base. This creates a nucleophilic carbon center, which can then react with various electrophiles, forming new carbon-carbon bonds. This strategy has been widely employed in the synthesis of complex natural products.
Mechanistic studies involving 1,3-dithiolanes often focus on their formation, cleavage, and the factors influencing the stability of the ring and any intermediates formed during reactions. The presence of the sulfur atoms also imparts unique electronic and geometric properties to the molecule, which can be probed by various spectroscopic and computational methods.
Overview of Structural Features and Linkages in Phenyl-Bridged Bis-1,3-dithiolanes
The structure of 2,2'-Bi-1,3-dithiolane, 2-phenyl- is particularly noteworthy. It is a "bis" compound, meaning it contains two 1,3-dithiolane rings. These rings are linked together at their C-2 positions, forming a bi-dithiolane core. Furthermore, one of these C-2 carbons is also attached to a phenyl group.
While detailed structural studies on 2,2'-Bi-1,3-dithiolane, 2-phenyl- are not readily found in the scientific literature, analogous structures from related research on bis(dithiolanes) and phenyl-substituted dithiolanes suggest a complex and fascinating stereochemistry. The presence of multiple chiral centers would also imply the potential for various stereoisomers.
Structure
3D Structure
Properties
CAS No. |
21504-27-8 |
|---|---|
Molecular Formula |
C12H14S4 |
Molecular Weight |
286.5 g/mol |
IUPAC Name |
2-(1,3-dithiolan-2-yl)-2-phenyl-1,3-dithiolane |
InChI |
InChI=1S/C12H14S4/c1-2-4-10(5-3-1)12(15-8-9-16-12)11-13-6-7-14-11/h1-5,11H,6-9H2 |
InChI Key |
WUZAIGIESTYTCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(S1)C2(SCCS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Bi 1,3 Dithiolane, 2 Phenyl and Its Derivatives
Direct Synthetic Routes to Phenyl-Bridged Bis-1,3-dithiolanes
The direct formation of the bis-1,3-dithiolane core structure, particularly with a phenyl bridge, is primarily achieved through condensation and coupling reactions.
Condensation Reactions with Dithiol and Carbonyl Precursors
A prevalent and traditional method for constructing 1,3-dithiolane (B1216140) rings involves the condensation of a 1,2-dithiol with a suitable carbonyl compound. In the context of 2,2'-Bi-1,3-dithiolane, 2-phenyl-, this would conceptually involve the reaction of a phenyl-containing bis-carbonyl precursor with two equivalents of ethane-1,2-dithiol. The reaction is typically catalyzed by Brønsted or Lewis acids. chemicalbook.comorganic-chemistry.org
Various catalysts have been shown to be effective for this type of transformation, including:
Perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂) under solvent-free conditions. chemicalbook.com
Brønsted acidic ionic liquids, which offer good yields and mild reaction conditions. chemicalbook.com
Praseodymium triflate, a recyclable catalyst that allows for chemoselective thioacetalization. chemicalbook.com
Yttrium triflate, which can be used for the protection of aldehydes and ketones as their dithiolane derivatives. organic-chemistry.org
Tungstophosphoric acid (H₃PW₁₂O₄₀), an effective catalyst for thioacetalization in the absence of a solvent. organic-chemistry.org
Iodine, which catalyzes the protection of aldehydes and ketones as thioacetals under mild conditions. organic-chemistry.org
The general mechanism involves the acid-catalyzed activation of the carbonyl group, followed by nucleophilic attack by the sulfur atoms of the dithiol and subsequent dehydration to form the dithiolane ring.
Advanced Coupling Strategies for Dithiolane Ring Formation
More contemporary approaches to dithiolane synthesis offer alternative pathways that can provide improved efficiency, selectivity, and functional group tolerance. While not explicitly detailed for the direct synthesis of 2,2'-Bi-1,3-dithiolane, 2-phenyl-, these advanced strategies are relevant to the formation of the core dithiolane rings.
One such method involves the visible light-mediated, metal-free, regioselective dihydrothionation of terminal alkynes using Eosin Y as a photoredox catalyst. nih.gov This protocol provides direct access to 1,3-dithiolanes under neutral and mild reaction conditions at room temperature, without the need for a base or other additives. nih.gov The reaction has been shown to be scalable to the gram level. nih.gov
Another innovative approach is the one-step synthesis of functionalized 1,2-dithiolanes by reacting 1,3-bis-tert-butyl thioethers with bromine. rsc.orgnih.gov This reaction proceeds rapidly under mild conditions, likely through a sulfonium-mediated ring closure. rsc.orgnih.gov Although this produces a 1,2-dithiolane (B1197483), the underlying principle of a deprotection-cyclization sequence could be conceptually adapted.
Functionalization and Derivatization of the Bis-1,3-dithiolane Core
Once the core phenyl-bridged bis-1,3-dithiolane structure is assembled, further modifications can be introduced to tailor its properties.
Lithiation and Subsequent Electrophilic Trapping
A key reaction for functionalizing 1,3-dithianes, and by extension 1,3-dithiolanes, is the deprotonation at the C2 position to form a nucleophilic carbanion. nih.govacs.org While 1,3-dithianes are readily metalated with bases like n-butyllithium (n-BuLi) to form masked acyl anion equivalents, 1,3-dithiolanes can undergo ring fragmentation upon deprotonation at the same position. nih.govacs.org
However, under specific conditions, lithiation of dithiolane derivatives can be achieved, allowing for subsequent reaction with electrophiles. For instance, a detailed study on the lithiation-electrophilic trapping of N-sulfonyl ethylene (B1197577) aziridines demonstrated successful trapping of the lithiated intermediate. nih.gov In the context of 2,2'-Bi-1,3-dithiolane, 2-phenyl-, this would theoretically allow for the introduction of various substituents at the carbon atoms bridging the dithiolane rings, provided that ring fragmentation can be suppressed.
A study on the base-mediated fragmentation of 2-aryl-1,3-dithiolanes showed that treatment with lithium hexamethyldisilazide (LiHMDS) leads to the formation of an aryl-dithiocarboxylate anion, which can then be trapped by various alkyl halides and diaryliodonium salts to produce dithioesters. nih.gov This highlights a potential competing pathway to consider when attempting lithiation and electrophilic trapping of phenyl-substituted dithiolanes.
Selective Substitution Reactions on the Aryl Bridge
Modifications can also be made to the phenyl ring that bridges the two 1,3-dithiolane units. Standard electrophilic aromatic substitution reactions could potentially be employed to introduce functional groups onto the phenyl bridge, although the directing effects of the two dithiolane substituents would need to be considered.
Alternatively, the synthesis could start with a pre-functionalized phenyl precursor. For example, a disubstituted benzene (B151609) ring bearing two carbonyl functionalities could be used in the initial condensation reaction with ethane-1,2-dithiol. This approach allows for the incorporation of a wide variety of substituents onto the aryl bridge from the outset.
Catalytic Approaches in Bis-1,3-dithiolane Synthesis
Catalysis plays a crucial role in the efficient synthesis of 1,3-dithiolanes and their derivatives. As mentioned in section 2.1.1, a range of Brønsted and Lewis acid catalysts are widely used for the condensation reaction between dithiols and carbonyls. chemicalbook.comorganic-chemistry.org
Recent advancements have focused on developing more sustainable and reusable catalytic systems. For example, visible light photoredox catalysis with Eosin Y provides a metal-free and environmentally friendly method for dithiolane synthesis from terminal alkynes. nih.gov The use of recyclable catalysts like praseodymium triflate also contributes to greener synthetic protocols. chemicalbook.com
Furthermore, enzymatic catalysis has been explored for the synthesis of enantiopure 1,3-dithiolane derivatives. Baker's yeast has been used for the asymmetric reduction of ketones containing a 1,3-dithiolane or 1,3-dithiane (B146892) moiety, yielding enantiopure (S)-alcohols. nih.gov Lipase-catalyzed transesterification has also been employed for the kinetic resolution of racemic dithiolane alcohols. nih.gov These biocatalytic methods offer a powerful tool for accessing chiral, non-racemic bis-1,3-dithiolane structures.
Acid-Catalyzed Thioacetalization
The foundational step in the synthesis of the target compound is the formation of the 2-phenyl-1,3-dithiolane (B1617770) ring through the acid-catalyzed reaction of benzaldehyde (B42025) with 1,2-ethanedithiol (B43112). This reaction is a classic example of thioacetalization. wikipedia.org A variety of Brønsted and Lewis acids can be employed to catalyze this transformation.
The general mechanism involves the activation of the carbonyl group of benzaldehyde by the acid catalyst, followed by nucleophilic attack of one of the thiol groups of 1,2-ethanedithiol to form a hemithioacetal intermediate. Subsequent protonation of the hydroxyl group and elimination of a water molecule generates a sulfenium ion, which then undergoes intramolecular cyclization by the attack of the second thiol group to afford the stable 1,3-dithiolane ring. wikipedia.org
Several catalytic systems have been reported for this transformation, each with its own advantages in terms of efficiency, selectivity, and reaction conditions.
Table 1: Catalysts for the Synthesis of 2-Phenyl-1,3-dithiolane via Acid-Catalyzed Thioacetalization
| Catalyst | Reaction Conditions | Yield (%) | Reference |
| Zinc Chloride (ZnCl₂) and HCl(g) | Methylene (B1212753) chloride, 0 °C to overnight | 89 | prepchem.com |
| p-Toluenesulfonic acid (p-TsOH) and Silica gel | Dichloromethane or Hexanes, room temp. | High | organic-chemistry.org |
| Perchloric acid adsorbed on silica gel (HClO₄-SiO₂) | Solvent-free, room temperature | High | chemicalbook.com |
| Hafnium trifluoromethanesulfonate | Not specified | High | organic-chemistry.org |
| Tungstophosphoric acid (H₃PW₁₂O₄₀) | Solvent-free | Excellent | organic-chemistry.org |
| Praseodymium triflate | Not specified | Good | chemicalbook.com |
The use of solid acid catalysts and solvent-free conditions represents a move towards more environmentally benign procedures. chemicalbook.comorganic-chemistry.org
Metal-Catalyzed Coupling Reactions in Dithiolane Formation
While direct metal-catalyzed coupling to form the 2,2'-bi-1,3-dithiolane, 2-phenyl- structure from the monomer is not extensively documented, analogous reactions with 1,3-dithianes suggest a plausible synthetic route. One promising approach involves the deprotonation of 2-phenyl-1,3-dithiolane to form a nucleophilic intermediate, which can then undergo a metal-catalyzed cross-coupling reaction.
The key intermediate for such a coupling would be 2-lithio-2-phenyl-1,3-dithiolane, generated by the reaction of 2-phenyl-1,3-dithiolane with a strong base like n-butyllithium. This lithiated species, however, is known to be less stable than its 1,3-dithiane counterpart and can undergo fragmentation. acs.org
A potential strategy for the synthesis of 2,2'-Bi-1,3-dithiolane, 2-phenyl- could involve an oxidative coupling of 2-lithio-2-phenyl-1,3-dithiolane. While specific examples for this exact dimerization are scarce, oxidative coupling of related organolithium compounds is a known transformation.
Alternatively, a palladium-catalyzed cross-coupling reaction, similar to that reported for 2-aryl-1,3-dithianes, could be envisioned. This would involve the reaction of a 2-metallo-2-phenyl-1,3-dithiolane with a 2-halo-2-phenyl-1,3-dithiolane, or a self-coupling reaction of a suitable precursor.
Phase-Transfer Catalysis in Dithiolane Synthesis
Phase-transfer catalysis (PTC) offers a valuable methodology for conducting reactions between reactants in immiscible phases, often leading to milder reaction conditions, increased reaction rates, and improved yields. While specific applications of PTC for the synthesis of 2,2'-Bi-1,3-dithiolane, 2-phenyl- are not well-documented, the principles of PTC can be applied to the formation of the 2-phenyl-1,3-dithiolane monomer.
In this context, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, could facilitate the reaction between benzaldehyde (typically in an organic phase) and a salt of 1,2-ethanedithiol (in an aqueous or solid phase) in the presence of a base. The catalyst transports the thiolate anion into the organic phase where it can react with the aldehyde.
Although not directly applied to the target molecule, the use of a Brønsted acidic ionic liquid as a recyclable catalyst for thioacetalization has been reported, which shares some principles with PTC in terms of facilitating reactions in a biphasic system. chemicalbook.com
Green Chemistry and Sustainable Protocols in Dithiolane Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of 2-phenyl-1,3-dithiolane synthesis, several greener approaches have been developed for the thioacetalization step.
Key strategies include the use of solvent-free reaction conditions, aqueous reaction media, and recyclable catalysts. tandfonline.com
Solvent-Free Synthesis: The use of solid acid catalysts such as perchloric acid adsorbed on silica gel (HClO₄-SiO₂) or tungstophosphoric acid (H₃PW₁₂O₄₀) allows for the efficient synthesis of dithiolanes under solvent-free conditions at room temperature. chemicalbook.comorganic-chemistry.org This approach significantly reduces the environmental impact associated with volatile organic solvents.
Aqueous Synthesis: While challenging due to the low aqueous solubility of the reactants, methods for conducting thioacetalization in water have been developed. The use of a Lewis acid-surfactant-combined catalyst, such as copper bis(dodecyl sulfate) [Cu(DS)₂], has been shown to be effective for thioacetalization in water at room temperature. organic-chemistry.org
Recyclable Catalysts: The development of recyclable catalysts is a cornerstone of green chemistry. Catalysts like praseodymium triflate and certain ionic liquids have been shown to be effective for thioacetalization and can be recovered and reused, minimizing waste. chemicalbook.com The use of silica gel in conjunction with p-toluenesulfonic acid not only promotes the reaction by removing water but also allows for easy separation of the catalyst by simple filtration. organic-chemistry.org
Reactivity and Reaction Mechanisms of 2,2 Bi 1,3 Dithiolane, 2 Phenyl
Reactivity of the Bis-Thioacetal Functionality
The presence of two 1,3-dithiolane (B1216140) rings connected at the C2 position, which is also substituted with a phenyl group, defines the unique reactivity of this molecule. The core reactivity stems from the properties of the sulfur atoms and the adjacent carbon atoms.
Nucleophilic Reactivity at the Dithiolane Carbons
The carbon atom at the 2-position of 1,3-dithiolanes and the related 1,3-dithianes exhibits a remarkable feature known as "umpolung" or polarity reversal. yale.edu Normally, a carbon atom attached to heteroatoms like oxygen or sulfur has a partial positive charge (electrophilic). However, the C2 proton of a dithioacetal can be abstracted by a strong base, such as n-butyllithium, to form a stabilized carbanion. yale.edusigmaaldrich.com This 2-lithio-1,3-dithiane/dithiolane species is a potent nucleophile and serves as an acyl anion equivalent, capable of attacking various electrophiles to form new carbon-carbon bonds. yale.edusigmaaldrich.com This fundamental reactivity allows for the construction of ketones from aldehydes, a transformation that is otherwise challenging. yale.edu While specific studies on the deprotonation of 2,2'-Bi-1,3-dithiolane, 2-phenyl- are not detailed, the underlying principles of dithioacetal chemistry suggest that the remaining C2' proton would also be acidic and potentially removable to form a dianionic species, further expanding its synthetic utility.
Controlled Oxidative Transformations and Sulfoxide (B87167) Formation
The sulfur atoms in the dithiolane rings are susceptible to oxidation, typically yielding sulfoxides. The controlled oxidation of dithioacetals is a significant transformation. Research on 2-phenyl-1,3-dithiolane (B1617770), a closely related precursor, shows it can be oxidized in a diastereoselective manner using reagents like tert-butyl hydroperoxide (t-BuOOH) and Cp2TiCl2 to form the corresponding 2-phenyl monosulfoxide derivative. chemicalbook.com
Recent advancements have utilized visible-light photoredox catalysis for these transformations. In one study, the choice of base was found to direct the oxidative pathway of 1,3-dithioacetals. Depending on the base used, the reaction can be selectively steered towards either sulfoxide formation or a rearrangement product. chemrxiv.org This highlights the subtle control that can be exerted over the oxidation state of the sulfur atoms.
Table 1: Reagents for Oxidative Transformations of Dithiolanes
| Precursor Example | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| 2-Phenyl-1,3-dithiolane | t-BuOOH, Cp2TiCl2 | 2-Phenyl monosulfoxide | chemicalbook.com |
Ring Cleavage and Fragmentation Pathways
A crucial reaction of the dithiolane moiety is its cleavage, or deprotection, to regenerate the parent carbonyl group. This reaction is fundamental in multi-step synthesis where the dithiolane acts as a protecting group for a carbonyl function. asianpubs.orgorganic-chemistry.org A variety of reagents and conditions have been developed for this purpose, reflecting the stability of the dithiolane ring.
Traditional methods often required harsh conditions or toxic heavy metal salts like HgCl2. chemicalbook.comasianpubs.org Milder and more selective methods have since been developed. For instance, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) in aqueous acetonitrile (B52724) can efficiently cleave 1,3-dithianes. rsc.org Interestingly, under these conditions, 1,3-dithiolanes derived from aromatic aldehydes were found to yield thioesters instead of the parent aldehyde. rsc.org Another convenient method employs a mixture of polyphosphoric acid (PPA) and acetic acid at moderate temperatures. asianpubs.org More recently, visible-light-induced cleavage using molecular iodine as a photocatalyst has been reported as an efficient and high-yielding protocol. researchgate.net
Table 2: Conditions for Dithiolane/Dithiane Ring Cleavage
| Reagent/System | Substrate Example | Product Type | Reference |
|---|---|---|---|
| DDQ / MeCN–H₂O | 2-Aryl-1,3-dithianes | Aldehyde | rsc.org |
| DDQ / MeCN–H₂O | 2-Aryl-1,3-dithiolanes | Thioester | rsc.org |
| Polyphosphoric Acid / Acetic Acid | General 1,3-Dithianes/Dithiolanes | Aldehyde/Ketone | asianpubs.org |
Detailed Mechanistic Investigations of Dithiolane-Mediated Transformations
The complex reactivity of dithiolane systems has prompted detailed mechanistic studies to understand the underlying pathways of their transformations.
Autooxidative Condensation Mechanisms
An intriguing reaction occurs when 2-aryl-2-lithio-1,3-dithianes are treated with n-BuLi and subsequently exposed to air. Instead of simple oxidation, a pot-economy autooxidative condensation takes place. nih.govresearchgate.netacs.org This process involves the condensation of three molecules of the starting dithiane to form highly functionalized α-thioether ketone orthothioesters. nih.govresearchgate.net
Mechanistic studies, supported by density functional theory (DFT) calculations, suggest that the reaction is initiated by the autooxidation of the 2-aryl-2-lithio-1,3-dithiane. researchgate.netacs.org This initial oxidation step generates a highly reactive thioester intermediate. This intermediate then undergoes subsequent condensation with two additional molecules of the lithiated dithiane to yield the final complex product. researchgate.netacs.org This mechanism showcases a sophisticated pathway where the dithioacetal plays multiple roles as both the starting material and a reactive intermediate in a cascade sequence.
Intramolecular Rearrangements in Dithiolane Systems
Beyond simple functional group transformations, dithiolane systems can undergo significant skeletal rearrangements. A notable example is the base-dependent oxidative rearrangement of dithiolanes and dithianes under visible-light photoredox catalysis. chemrxiv.org This reaction provides access to disulfide-linked-dithioesters, a unique structural motif. The mechanism contrasts with the typical deprotection of thioacetals to aldehydes under oxidative conditions. The choice of base is critical, as it can direct the reaction towards this rearrangement pathway instead of simple sulfoxidation, likely by influencing the stability and subsequent reaction pathways of key radical intermediates. chemrxiv.org The proposed mechanism involves the generation of a thiyl radical, which can be trapped by disulfides, demonstrating the versatility of dithioacetal reactivity under photocatalytic conditions. chemrxiv.org
Vinylic Substitution and Thiirane (B1199164) Elimination Pathways
While direct experimental studies on the vinylic substitution and thiirane elimination pathways of 2,2'-Bi-1,3-dithiolane, 2-phenyl- are not extensively documented in publicly available literature, plausible mechanisms can be postulated based on the known reactivity of related 1,3-dithiolane derivatives.
Vinylic Substitution:
The concept of vinylic substitution involving a dithiolane moiety is not a direct, common reaction. However, a pathway can be envisioned wherein the bis-dithiolane system, upon transformation, participates in a substitution reaction at a vinylic carbon. One such proposed pathway involves the initial deprotonation at the C2 position, a known reaction for 2-substituted dithianes and dithiolanes, to form a stabilized carbanion. organic-chemistry.org This nucleophilic species could then, in principle, add to an activated alkyne or a vinyl halide.
Alternatively, a more complex pathway could involve the fragmentation of one of the dithiolane rings. For instance, base-mediated fragmentation of 2-aryl-1,3-dithiolanes is known to yield dithiocarboxylate anions and ethylene (B1197577). mdpi.com In the case of 2,2'-Bi-1,3-dithiolane, 2-phenyl-, a similar fragmentation could potentially lead to a reactive intermediate that subsequently engages in a vinylic substitution reaction.
Thiirane Elimination:
The elimination of a thiirane (ethylene sulfide) molecule from a 1,3-dithiolane ring represents a retro-cycloaddition reaction. This process is not typically a primary reaction pathway for simple dithiolanes under standard conditions. However, under specific energetic conditions, such as thermolysis or photolysis, fragmentation of the dithiolane ring can occur.
A plausible mechanism for thiirane elimination from 2,2'-Bi-1,3-dithiolane, 2-phenyl- could be initiated by the homolytic cleavage of a C-S bond within one of the dithiolane rings. This would generate a diradical intermediate. Subsequent β-scission could lead to the extrusion of a stable molecule like thiirane. The formation of thiiranes from the reaction of epoxides with sulfur-containing reagents is a known process, suggesting the inherent stability of the thiirane ring system once formed. nih.govresearchgate.net While not a direct precedent, the thermal extrusion of dinitrogen from certain precursors to form thiocarbonyl ylides, which then cyclize to thiiranes, highlights the feasibility of forming this three-membered sulfur heterocycle from appropriate precursors. nih.gov
It is important to note that these proposed pathways are based on analogous reactivity and require experimental validation for the specific case of 2,2'-Bi-1,3-dithiolane, 2-phenyl-.
Influence of the Phenyl Bridge on Reactivity Profiles
The term "phenyl bridge" in the context of 2,2'-Bi-1,3-dithiolane, 2-phenyl- refers to the phenyl group attached to the C2 position of one of the dithiolane rings. This substituent is expected to exert significant electronic and steric effects on the reactivity of the molecule.
Electronic Effects:
The phenyl group can influence the reactivity of the dithiolane ring through both inductive and resonance effects.
Inductive Effect (-I): The sp2-hybridized carbons of the phenyl ring are more electronegative than the sp3-hybridized C2 carbon of the dithiolane ring. This results in an electron-withdrawing inductive effect, which can influence the acidity of the C-H bond at the C2 position.
Resonance Effect (±M): The phenyl ring can participate in resonance, potentially stabilizing adjacent positive or negative charges. In the case of deprotonation at C2 to form a carbanion, the phenyl group can delocalize the negative charge, thereby increasing the acidity of the C2-proton and facilitating the formation of the corresponding nucleophile.
The presence of the phenyl group is crucial for certain C-S bond cleavage reactions. For instance, in the NCS-mediated cleavage of thioethers, a β-aryl group is essential for the formation of the thionium (B1214772) intermediate that precedes cleavage. mdpi.comresearchgate.net This suggests that the phenyl group in 2,2'-Bi-1,3-dithiolane, 2-phenyl- would likely facilitate similar fragmentation pathways.
Steric Effects:
The bulk of the phenyl group can sterically hinder the approach of reagents to the adjacent dithiolane ring. This can influence the regioselectivity and stereoselectivity of reactions. For example, in reactions involving nucleophilic attack at the C2 position, the phenyl group may direct the incoming nucleophile to the less hindered face of the molecule.
The table below summarizes the expected influence of the phenyl group on the reactivity of the 2,2'-Bi-1,3-dithiolane system.
| Property | Influence of the Phenyl Group | Underlying Effect |
| Acidity of C2-H | Increased | Resonance stabilization of the conjugate base |
| Rate of Nucleophilic Attack at C2 | Potentially decreased | Steric hindrance |
| Propensity for Ring Fragmentation | Potentially increased | Stabilization of intermediates (e.g., thionium ions) |
| Regioselectivity of Reactions | High | Steric directing effect |
Stereochemical Aspects and Chiral Applications of 2,2 Bi 1,3 Dithiolane, 2 Phenyl
Chiral Induction in the Synthesis of Dithiolane Derivatives
Chiral induction is a cornerstone of asymmetric synthesis, referring to the preferential formation of one enantiomer or diastereomer over another. In the context of dithiolane derivatives, this involves the controlled introduction of stereocenters either during the formation of the dithiolane ring itself or in subsequent modifications.
The creation of chiral 1,3-dithiolanes from achiral precursors is a fundamental challenge. The 1,3-dithiolane (B1216140) heterocycle has become an important scaffold in medicinal chemistry, and when substituted, often introduces a stereogenic center. nih.gov The asymmetric construction of these stereocenters can be approached in several ways.
One common method for obtaining enantiopure dithiolanes is the resolution of a racemic mixture. For instance, the key synthon (1,4-dithiaspiro[4.5]decan-2-yl)methanol was successfully resolved using semi-preparative enantioselective High-Performance Liquid Chromatography (HPLC). nih.gov This technique separates the two enantiomers, providing access to optically pure starting materials for further synthesis. The processing of 100 mg of the racemic mixture yielded the two enantiomers with high enantiomeric excess (ee). nih.gov
| Enantiomer | Enantiomeric Excess (ee) | Recovery (after 2nd purification) | Specific Rotation |
| (-)-(S)-1 | 99.95% | 68% | [α]D³⁰ = -20.5 (c ≅ 0.5%, DCM) |
| (+)-(R)-1 | 95.60% | 64% | [α]D³⁰ = +17.9 (c ≅ 0.5%, DCM) |
| Data from the chiral resolution of (1,4-dithiaspiro[4.5]decan-2-yl)methanol. nih.gov |
Another approach involves the direct synthesis from chiral starting materials or the use of chiral catalysts. The general synthesis of 1,3-dithiolanes involves reacting a carbonyl compound with 1,2-ethanedithiol (B43112), typically catalyzed by a Lewis or Brønsted acid. organic-chemistry.org For a complex molecule like 2,2'-Bi-1,3-dithiolane, 2-phenyl-, an asymmetric synthesis would require a strategy that controls the stereochemistry at both C2 centers of the dithiolane rings.
Once an enantiopure dithiolane is obtained, it can be used as a chiral building block. Stereoselective derivatization allows for the extension of the molecule while retaining the original chirality. A powerful example is the enantioselective synthesis of a sigma receptor modulator, (+)-BS148, starting from the resolved (+)-(R)-1 dithiolane synthon. nih.gov This process confirms that the stereochemical integrity of the dithiolane ring can be maintained and used to direct the formation of more complex chiral molecules. nih.gov
Similarly, functional groups on a dithiolane ring can be modified for downstream applications. For example, a 4-hydroxy-4-phenyl-1,2-dithiolane was successfully reacted with isobutyryl chloride to yield the corresponding ester, demonstrating that existing frameworks can be readily functionalized. rsc.org Such transformations are crucial for attaching dithiolane units to proteins or polymers. rsc.org
Diastereoselective Reactions Involving Bis-1,3-Dithiolane Units
Diastereoselective reactions are chemical reactions that favor the formation of one diastereomer over others. youtube.com In molecules containing multiple stereocenters, such as a bis-1,3-dithiolane, the existing chiral centers can influence the formation of new ones. For 2,2'-Bi-1,3-dithiolane, 2-phenyl-, the two dithiolane rings would be expected to exert significant steric and electronic influence, guiding the stereochemical outcome of reactions.
While specific studies on the diastereoselectivity of this target molecule are not available, research on related systems provides insight. For example, the reaction of 2,2'-[1,2-ethanediylbis(thio)]bis-1,3-dithiolane with various aldehydes and ketones in the presence of a catalyst like HgCl₂ has been documented to form 2-substituted 1,3-dithiolanes. core.ac.uk If chiral ketones or aldehydes were used in such a reaction, diastereoselectivity would be expected. Furthermore, tandem reactions involving related sulfur-containing heterocycles, such as substituted 3-sulfolenes with bis-vinyl ketones, have been shown to produce highly functionalized bicyclic and tricyclic frameworks as single diastereomers. nih.gov This highlights the powerful directing effect that sulfur-containing rings can have in complex transformations. nih.gov
The principle of 1,3-diastereoselectivity, often observed in reactions of β-substituted aldehydes, demonstrates how a chiral center can influence a reaction two bonds away, typically through a six-membered chelated transition state. msu.edu This concept is relevant to bis-dithiolane systems where the two rings are separated by a linker, allowing for potential through-space interactions that can control diastereoselectivity.
Enantioselective Catalysis with Chiral Dithiolane-Based Ligands
The development of chiral ligands for transition-metal catalysts is a major focus of modern organic chemistry, enabling the synthesis of enantiopure compounds. mdpi.com The C₂-symmetric nature of many bis-dithiolane structures makes them attractive candidates for chiral ligands.
The design of an effective chiral ligand involves creating a specific three-dimensional environment around a metal center. For bis-1,3-dithiolane ligands, this would involve synthesizing the core structure with defined stereochemistry and often incorporating other coordinating atoms like nitrogen or phosphorus.
The synthesis of new aromatic derivatives containing 1,3-dithiolane ethers has been explored for ligand development. researchgate.net These compounds, containing multiple sulfur atoms, have the potential to form novel complexes with transition metals. researchgate.net More broadly, C₂-symmetric chiral ligands containing sulfur heterocycles have been successfully synthesized and applied in catalysis. For example, a series of chiral 2,5-bis(imidazolinyl)thiophene and 2,5-bis(oxazolinyl)thiophene ligands were synthesized in high yield and optical purity from thiophene-2,5-dicarboxylic acid and enantiopure amino alcohols. mdpi.com These syntheses demonstrate a viable strategy for creating C₂-symmetric bis-heterocyclic ligands that could be adapted for bis-1,3-dithiolane systems.
Chiral ligands based on sulfur-containing heterocycles have proven effective in a range of asymmetric transformations. The C₂-symmetric bis(oxazolinyl)thiophene ligands, when complexed with copper(II) triflate, were used to catalyze the asymmetric Friedel-Crafts alkylation of indoles with β-nitrostyrenes. mdpi.com
The study explored various metals and found that while several could provide the product in good chemical yield, achieving high enantioselectivity was dependent on the combination of the metal and the specific chiral ligand. mdpi.com The optimized system, using Cu(OTf)₂ and a specific bis(oxazolinyl)thiophene ligand (L5), achieved moderate to good yields and good enantioselectivity. mdpi.com
| Metal Salt | Ligand | Yield (%) | ee (%) |
| Zn(OTf)₂ | L5 | 97 | negligible |
| Cu(OTf)₂ | L5 | 70 | 72 |
| Ni(ClO₄)₂·6H₂O | L5 | 45 | 10 |
| CoCl₂ | L5 | 30 | negligible |
| FeCl₃ | L5 | 80 | negligible |
| PdCl₂ | L5 | 70 | negligible |
| Data from the asymmetric Friedel-Crafts alkylation of indole (B1671886) with trans-β-nitrostyrene. mdpi.com |
This work illustrates that chiral bis-heterocyclic ligands are potent tools for asymmetric catalysis. By extension, a chiral ligand based on the 2,2'-Bi-1,3-dithiolane, 2-phenyl- scaffold would be a promising candidate for similar applications in creating new carbon-carbon bonds with high enantioselectivity.
Applications in Advanced Organic Synthesis
Utilization as Masked Acyl Anions or Methylene (B1212753) Equivalents
A cornerstone of modern synthetic strategy is the concept of umpolung, which involves the reversal of the normal polarity of a functional group. The 1,3-dithiolane (B1216140) moiety is a classic platform for achieving this. In a typical carbonyl group, the carbon atom is electrophilic. However, when converted to a 1,3-dithiolane, the proton at the C-2 position becomes acidic (pKa ≈ 31) due to the electron-withdrawing and stabilizing effect of the two adjacent sulfur atoms. youtube.com
Treatment with a strong base, such as n-butyllithium (n-BuLi), readily deprotonates this position to generate a potent carbon nucleophile—a masked acyl anion. youtube.com This nucleophile can then participate in a variety of carbon-carbon bond-forming reactions with a range of electrophiles. Subsequent hydrolysis of the dithiolane group, often mediated by mercury(II) salts or other reagents, unmasks the functionality to reveal a ketone or aldehyde. youtube.com This entire sequence effectively allows the carbonyl carbon to react as a nucleophile.
The 2-phenyl substituted dithiolane structure is particularly adept at this transformation, as the phenyl group provides additional resonance stabilization to the carbanion. While direct studies on 2,2'-Bi-1,3-dithiolane, 2-phenyl- are not prevalent, its structure strongly implies that it can function as a precursor to a unique acyl anion. The reactivity would be analogous to well-documented systems like 2-phenyl-1,3-dithiane (B1581651). organic-chemistry.org The singular proton on the phenyl-bearing dithiolane ring would be the primary site of deprotonation, creating a nucleophilic center for synthetic elaboration.
| Electrophile | Intermediate Product | Final Product (after hydrolysis) |
|---|---|---|
| Alkyl Halide (R-X) | 2-Alkyl-2-substituted dithiolane | Ketone |
| Epoxide | 2-(β-Hydroxyalkyl)-2-substituted dithiolane | β-Hydroxyketone |
| Aldehyde/Ketone (R'COR'') | 2-(α-Hydroxyalkyl)-2-substituted dithiolane | α-Hydroxyketone |
| Carbon Dioxide (CO₂) | 2-Carboxy-2-substituted dithiolane | α-Ketoacid |
| Acyl Chloride (R'COCl) | 2-Acyl-2-substituted dithiolane | α-Diketone |
Strategic Role in Multi-step Synthesis of Complex Organic Architectures
The construction of complex molecules, such as natural products, often requires a carefully planned sequence of reactions. The use of dithiolane-based acyl anions is a powerful strategic tool in retrosynthetic analysis. It allows for synthetic disconnections that would otherwise be impossible due to conflicting functional group reactivity.
The unique structure of 2,2'-Bi-1,3-dithiolane, 2-phenyl- suggests it could be a highly specialized building block in multi-step synthesis. Its "dimeric" nature, containing two dithiolane rings, could be leveraged in several ways:
Sequential Functionalization: It is conceivable that the two dithiolane rings could be manipulated independently, allowing for the stepwise introduction of two different side chains. This would depend on developing selective deprotection or activation conditions for one ring over the other.
Introduction of Diketo Moieties: The entire bi-dithiolane framework could be incorporated into a larger molecule, serving as a masked 1,2- or 1,4-dicarbonyl equivalent, depending on the nature of the linkage between the rings and the synthetic sequence employed.
Templated Synthesis: The rigid, stereochemically defined structure could act as a scaffold to control the spatial arrangement of subsequent reactions in the construction of a complex target.
While these applications are speculative in the absence of direct literature, they are logical extensions of known dithiolane chemistry and highlight the potential strategic value of such a specialized reagent in the synthesis of intricate organic architectures.
Development of Novel Protecting Group Strategies and Methodologies
Beyond their role in umpolung, 1,3-dithiolanes are fundamentally important as protecting groups for carbonyl compounds. organic-chemistry.orgnih.gov They are formed by the acid-catalyzed reaction of an aldehyde or ketone with 1,2-ethanedithiol (B43112). chemicalbook.com The resulting thioacetal is exceptionally stable under a wide range of conditions, including exposure to strong bases, nucleophiles (e.g., organometallics, hydrides), and basic hydrolysis, where their oxygen-based acetal (B89532) counterparts would fail. asianpubs.org
The deprotection of a dithiolane requires specific conditions, typically involving reagents that have a high affinity for soft atoms like sulfur. This orthogonality is a key feature in complex syntheses where multiple protecting groups are used. nih.gov Reagents that cleave the C-S bonds and liberate the carbonyl are often based on mercury(II), silver(I), or copper(II) salts, or employ oxidative methods.
| Reagent Class | Examples | Reference |
|---|---|---|
| Mercury(II) Salts | HgCl₂/CaCO₃, Hg(ClO₄)₂ | chemicalbook.com |
| Other Metal Salts | CuCl₂, AgNO₃ | chemicalbook.com |
| Oxidizing Agents | N-Bromosuccinimide (NBS), 2-Iodoxybenzoic acid (IBX) | organic-chemistry.org |
| Acidic Hydrolysis | Polyphosphoric Acid/Acetic Acid | asianpubs.org |
The structure of 2,2'-Bi-1,3-dithiolane, 2-phenyl- opens the door to novel protecting group strategies. If the two dithiolane rings exhibit different steric or electronic environments, it might be possible to achieve selective deprotection. Such a di-functional protecting group could mask two different carbonyl functionalities within a molecule, to be revealed sequentially under different conditions, adding a sophisticated layer of control to a synthetic route.
Application as Synthetic Intermediates for Complex Molecule Construction
The products resulting from the reaction of the lithiated 2,2'-Bi-1,3-dithiolane, 2-phenyl- anion with electrophiles are themselves valuable synthetic intermediates. Once the initial C-C bond is formed, the resulting molecule contains one or two dithiolane moieties that can be carried through several synthetic steps before being converted back into carbonyl groups.
This stability allows for extensive modification of other parts of the molecule without disturbing the masked carbonyl function. For example, after reacting the anion with an epoxide to form a β-hydroxy dithiolane, the newly formed hydroxyl group could be oxidized, protected, or used as a handle for further C-C bond formation before the dithiolane is finally hydrolyzed. This versatility makes dithiolane-derived intermediates powerful tools for building up molecular complexity in a controlled manner. The use of a bifunctional reagent like 2,2'-Bi-1,3-dithiolane, 2-phenyl- would logically extend this utility, enabling the construction of complex intermediates containing two masked carbonyls, poised for transformation into advanced molecular scaffolds.
Coordination Chemistry and Catalytic Applications
Ligand Properties of 2,2'-Bi-1,3-dithiolane, 2-phenyl- Derivatives
The synthesis of functionalized 1,3-dithiolane (B1216140) derivatives has been reported, often involving the reaction of a carbonyl compound with 1,2-ethanedithiol (B43112). chemrxiv.org More complex, substituted 1,2-dithiolanes have been synthesized from 1,3-bis-tert-butyl thioethers, providing access to derivatives with functional handles that can be used for further modifications. nih.govrsc.orgrsc.org It is conceivable that 2,2'-Bi-1,3-dithiolane, 2-phenyl- could act as a bidentate ligand, with two sulfur atoms from the different rings coordinating to a single metal center to form a chelate ring. Alternatively, it could function as a bridging ligand, linking two separate metal centers, thereby facilitating the formation of coordination polymers or polynuclear complexes.
Dithiolane and other sulfur-containing ligands are known to form stable complexes with a wide array of transition metals. The formation of these complexes is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. For instance, thiosemicarbazone ligands, which also feature sulfur donor atoms, react with palladium(II) chloride to form square-planar complexes. nih.govresearchgate.net Similarly, dithiarsolane, a related five-membered ring containing sulfur and arsenic, forms complexes with various transition-metal carbonyls like molybdenum, tungsten, and iron. rsc.org Based on these precedents, it is highly probable that 2,2'-Bi-1,3-dithiolane, 2-phenyl- can form complexes with a variety of soft Lewis acidic metal ions that have a high affinity for sulfur donors.
Table 1: Potential Metal Ions for Complexation with Dithiolane Ligands
| Metal Ion | Common Oxidation State(s) | Potential Geometry | Rationale |
|---|---|---|---|
| Palladium(II) | +2 | Square Planar | High affinity for sulfur donors, forms stable complexes with related ligands. nih.govresearchgate.net |
| Platinum(II) | +2 | Square Planar | Similar to Pd(II), strong affinity for sulfur. |
| Gold(I)/Gold(III) | +1, +3 | Linear, Square Planar | Soft metal ions known to form strong bonds with sulfur ligands. |
| Silver(I) | +1 | Linear, Trigonal | Known to form coordination polymers with dithioether ligands. |
| Copper(I)/Copper(II) | +1, +2 | Tetrahedral, Square Planar | High affinity for sulfur, versatile coordination geometries. |
| Nickel(II) | +2 | Square Planar, Octahedral | Forms complexes with various sulfur-containing ligands. |
| Molybdenum | Various | Octahedral, others | Forms complexes with dithiarsolanes and other sulfur ligands. rsc.org |
This table is predictive and based on the known chemistry of related sulfur-containing ligands.
The structural characterization of metal complexes is crucial for understanding their properties and reactivity. For a ligand like 2,2'-Bi-1,3-dithiolane, 2-phenyl-, several coordination modes are possible.
Chelating Bidentate: The two sulfur atoms from each dithiolane ring could coordinate to the same metal center. However, the stereochemistry of the spiro-like junction might favor coordination from one sulfur of each ring.
Bridging: The ligand could bridge two metal centers, with each metal coordinating to one of the dithiolane moieties. This is common for ligands with multiple, spatially separated donor sites and can lead to the formation of polynuclear complexes or coordination polymers.
Other essential characterization techniques would include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the ligand and observe changes in chemical shifts upon complexation.
Infrared (IR) Spectroscopy: To identify characteristic vibrations, such as the C-S stretching frequencies, which would shift upon coordination to a metal.
UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex, including ligand-to-metal or metal-to-ligand charge transfer bands.
Application in Homogeneous and Heterogeneous Catalysis
The application of specific 2,2'-Bi-1,3-dithiolane, 2-phenyl- derivatives in catalysis is not documented in existing literature. However, the broader class of phosphorus- and sulfur-containing ligands is of great importance in catalysis. The electronic and steric properties of a ligand are critical for the activity and selectivity of a metal catalyst. researchgate.net
While direct examples are lacking for the title compound, related sulfur-ligated metal complexes have shown catalytic activity. For instance, certain molybdenum-dithiolene model complexes are active in oxygen atom transfer reactions, which are fundamental to many catalytic oxidation processes. The ability of ligands to stabilize different oxidation states of the metal center is key to their function in catalytic cycles. Given the electron-donating nature of the sulfur atoms, complexes of 2,2'-Bi-1,3-dithiolane, 2-phenyl- could potentially be explored in redox-based catalysis, such as cross-coupling reactions or hydrogenations, although this remains speculative.
The design of the ligand is a cornerstone of modern catalysis. Fine-tuning the steric and electronic properties of a ligand allows for the optimization of a catalyst's performance. researchgate.net For a ligand like 2,2'-Bi-1,3-dithiolane, 2-phenyl-, modifications could be envisaged to enhance its potential catalytic applications:
Steric Tuning: The phenyl group could be replaced with bulkier or smaller substituents to control the accessibility of the metal center. This can influence selectivity, particularly in asymmetric catalysis.
Electronic Tuning: Introducing electron-donating or electron-withdrawing groups on the phenyl ring would modify the electron density on the sulfur donor atoms. This, in turn, affects the strength of the metal-ligand bond and the reactivity of the catalytic center.
Backbone Modification: Altering the dithiolane ring itself, for instance, by adding substituents to the ethylene (B1197577) bridge, could change the "bite angle" of the chelating ligand, which is a critical parameter in many catalytic systems.
These design principles are widely applied to other ligand families, such as N-functionalized bis(phosphino)amines, to tailor their metal complexes for specific catalytic processes like ethylene oligomerization. researchgate.net
Development of Functional Materials through Coordination Chemistry
The ability of 2,2'-Bi-1,3-dithiolane, 2-phenyl- to act as a bridging ligand opens up possibilities for its use in the construction of functional coordination polymers and metal-organic frameworks (MOFs). Such materials have applications in gas storage, separation, and sensing.
Polymers containing 1,3-dithiolane units have been evaluated as absorbents for heavy metals like mercury(II), indicating the strong affinity of the sulfur atoms for soft metals. researchgate.net It is plausible that coordination polymers built from 2,2'-Bi-1,3-dithiolane, 2-phenyl- and suitable metal ions could be designed for similar environmental remediation applications. Furthermore, the compound itself is noted for its utility as a building block in organic synthesis and its potential use in developing novel polymeric materials. chemimpex.com The presence of a hydroxy-functional group in related dithiolane structures has been shown to be a useful handle for downstream functionalization, allowing for the covalent conjugation of the dithiolane moiety to other substrates or polymers. nih.govrsc.org
Theoretical and Computational Investigations
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. For a sulfur-rich, sterically complex molecule like 2,2'-Bi-1,3-dithiolane, 2-phenyl-, these studies can elucidate its stability, preferred reaction pathways, and electronic properties, which are governed by the interplay between the phenyl ring and the two dithiolane moieties.
Density Functional Theory (DFT) has become a standard tool for investigating the mechanisms of complex organic reactions due to its balance of computational cost and accuracy. rsc.orgmdpi.com For 2,2'-Bi-1,3-dithiolane, 2-phenyl-, DFT calculations can be employed to model its behavior in various chemical transformations. For instance, in reactions involving the cleavage of the C-S bonds or reactions at the central carbon atom, DFT can map out the entire reaction pathway.
A typical study would involve optimizing the geometries of reactants, products, and any intermediates or transition states. Functionals like B3LYP or M06-2X, combined with a suitable basis set such as 6-31G(d,p) or larger, are commonly used for such organosulfur systems. mdpi.comdntb.gov.ua For example, the hydrolysis of related 2-phenyl-1,3-dithiane (B1581651) and 2-phenyl-1,3-dithiolane (B1617770) has been studied, revealing a mechanism that involves the rapid formation of a 1:1 adduct with a metal ion promoter, followed by a slower, rate-determining ring-opening step. rsc.org A similar DFT study on 2,2'-Bi-1,3-dithiolane, 2-phenyl- could investigate the mechanism of its deprotection or its reaction with electrophiles.
Calculations would reveal how the phenyl substituent and the second dithiolane ring influence the electron density distribution and the stability of proposed intermediates. For instance, a hypothetical reaction mechanism, such as the acid-catalyzed hydrolysis, could be modeled. The initial step would likely involve the protonation of one of the sulfur atoms. DFT calculations could determine which sulfur atom is more basic and the geometry of the resulting protonated species. Subsequent steps, including nucleophilic attack by water and ring opening, can be modeled to construct a complete mechanistic picture.
A critical aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. researchgate.net DFT calculations are instrumental in locating these fleeting structures. elsevierpure.comchemrxiv.org
For a reaction involving 2,2'-Bi-1,3-dithiolane, 2-phenyl-, such as a ring-opening reaction, DFT would be used to calculate the structure of the transition state. The energy of this TS, relative to the reactants, defines the activation energy barrier (ΔE‡) of the reaction. researchgate.net By comparing the activation energies of different possible pathways, chemists can predict which reaction is kinetically favored.
The complete energy profile connects the reactants, intermediates, transition states, and products, providing a thermodynamic and kinetic narrative of the reaction. dntb.gov.ua For example, in a hypothetical nucleophilic substitution at the central C2 carbon, two pathways might be considered: one where the nucleophile attacks from the same side as the phenyl group, and one from the opposite side. An energy profile would show which approach has a lower activation barrier.
Below is an illustrative table showing the kind of data a DFT study on a hypothetical reaction of 2,2'-Bi-1,3-dithiolane, 2-phenyl- might produce.
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | 2,2'-Bi-1,3-dithiolane, 2-phenyl- + H₃O⁺ | 0.0 |
| TS1 | Transition state for sulfur protonation | +5.2 |
| Intermediate 1 | Protonated dithiolane | -3.1 |
| TS2 | Transition state for C-S bond cleavage | +18.7 |
| Products | Ring-opened product + H₂O | -10.4 |
Conformational Analysis of Bis-1,3-Dithiolane Systems
The three-dimensional shape of a molecule is crucial to its function and reactivity. Conformational analysis investigates the different spatial arrangements of atoms that result from rotation around single bonds. The 1,3-dithiolane (B1216140) ring itself is not planar and can adopt various conformations, often described as envelope or twist forms. In a molecule like 2,2'-Bi-1,3-dithiolane, 2-phenyl-, the presence of two linked rings and a bulky phenyl group creates a complex conformational landscape.
Computational methods, particularly molecular mechanics (MM) and DFT, are used to explore this landscape. A systematic search can identify all possible low-energy conformers. For each conformer, the relative energy can be calculated to determine its population at a given temperature. Studies on related 1,3-dithianes have shown distinct conformational preferences for substituents. mdpi.com In the case of 2,2'-Bi-1,3-dithiolane, 2-phenyl-, key considerations would include the relative orientation of the two dithiolane rings and the position of the phenyl group. The phenyl group is likely to adopt a position that minimizes steric hindrance with the sulfur-containing rings.
The interplay of steric and electronic effects, such as hyperconjugation involving the C-S bonds, will dictate the most stable conformers. Understanding these preferences is vital, as the reactivity of the molecule can be highly dependent on which conformation is reacting. rsc.org
| Conformer | Description of Orientation | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
|---|---|---|---|
| A | Anti-periplanar rings, Phenyl-equatorial | 0.00 | 75.1 |
| B | Syn-clinal rings, Phenyl-equatorial | 1.50 | 9.8 |
| C | Anti-periplanar rings, Phenyl-axial | 1.25 | 14.5 |
| D | Syn-clinal rings, Phenyl-axial | 3.10 | 0.6 |
Molecular Modeling for Ligand Design and Substrate Interactions
The dithiolane moiety is a known structural motif in coordination chemistry and drug design, capable of binding to metal ions or interacting with biological receptors. chemrxiv.orgnih.gov Molecular modeling encompasses a range of computational techniques used to simulate how a molecule (a ligand) might interact with another molecule (a receptor or substrate). acs.orgmdpi.com
If 2,2'-Bi-1,3-dithiolane, 2-phenyl- or a derivative were to be considered as a ligand for a metal catalyst or as a potential bioactive agent, molecular modeling would be indispensable. Techniques like molecular docking could predict the preferred binding pose of the molecule within the active site of a protein or on a metal center. mdpi.com These simulations score different poses based on factors like electrostatic compatibility and the formation of favorable contacts (e.g., hydrophobic interactions, hydrogen bonds).
For ligand design, the 2,2'-Bi-1,3-dithiolane, 2-phenyl- scaffold could be systematically modified in silico (e.g., by adding functional groups to the phenyl ring) to optimize its interaction with a target. acs.org Molecular dynamics (MD) simulations could then be used to study the stability of the ligand-receptor complex over time, providing a more dynamic picture of the interaction. mdpi.com This computational pre-screening can significantly accelerate the discovery process by prioritizing the most promising candidate molecules for synthesis and experimental testing.
Advanced Analytical Characterization in Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 2-phenyl-1,3-dithiolane (B1617770). These techniques probe the interactions of the molecule with electromagnetic radiation, yielding a wealth of information about its atomic connectivity and chemical environment.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, etc.)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-phenyl-1,3-dithiolane in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the number and types of hydrogen and carbon atoms, respectively, as well as their connectivity.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-phenyl-1,3-dithiolane displays characteristic signals corresponding to the protons of the phenyl ring and the dithiolane ring. The aromatic protons typically appear as a multiplet in the downfield region (around 7.2-7.6 ppm). The protons of the dithiolane ring give rise to signals in the aliphatic region. The methine proton at the 2-position (CH-Ph) is a singlet and appears further downfield due to the influence of the adjacent phenyl group and sulfur atoms. The four methylene (B1212753) protons of the dithiolane ring often appear as a multiplet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum will show distinct signals for the carbons of the phenyl group and the dithiolane ring. The carbon atom at the 2-position of the dithiolane ring, bonded to the phenyl group, is characteristically shifted downfield. The methylene carbons of the dithiolane ring will have a specific chemical shift, and the aromatic carbons will show a pattern of signals typical for a monosubstituted benzene (B151609) ring.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed for more complex molecules or to definitively assign the ¹H and ¹³C signals. COSY spectra reveal proton-proton coupling relationships, helping to trace the connectivity within the dithiolane ring and the phenyl group. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignment of the carbon signals based on their attached protons.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for 2-Phenyl-1,3-dithiolane Note: Specific chemical shifts (δ) and coupling constants (J) can vary slightly depending on the solvent and the magnetic field strength of the NMR instrument.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling Constants (J, Hz) |
|---|---|---|---|
| C2-H (methine) | ~5.7 | ~57 | s (singlet) |
| C4/C5-H (methylene) | ~3.3-3.5 | ~40 | m (multiplet) |
| Aromatic C-H (ortho, meta, para) | ~7.2-7.6 | ~126-142 | m (multiplet) |
Mass Spectrometry (MS and HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of 2-phenyl-1,3-dithiolane. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.
The electron ionization (EI) mass spectrum of 2-phenyl-1,3-dithiolane typically shows a prominent molecular ion peak (M⁺) at m/z 182, corresponding to its molecular weight. The fragmentation pattern provides valuable structural information. Common fragmentation pathways include the loss of ethylene (B1197577) sulfide (B99878) (C₂H₄S) or the cleavage of the dithiolane ring. Key fragment ions observed in the mass spectrum include those at m/z 153, 121 (which is often the base peak), and others corresponding to the phenyl group and its fragments. nih.gov
Table 2: Major Fragment Ions in the Mass Spectrum of 2-Phenyl-1,3-dithiolane
| m/z | Proposed Fragment Ion |
|---|---|
| 182 | [C₉H₁₀S₂]⁺ (Molecular Ion) |
| 153 | [M - C₂H₅]⁺ or other rearrangements |
| 121 | [C₇H₅S]⁺ (Thiobenzoyl cation) |
| 105 | [C₇H₅O]⁺ (Benzoyl cation, from potential rearrangement) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations. The IR spectrum of 2-phenyl-1,3-dithiolane exhibits characteristic absorption bands for the aromatic C-H, aliphatic C-H, and C-S bonds.
Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations of the dithiolane ring appear just below 3000 cm⁻¹. The C-S stretching vibrations, which are characteristic of the dithiolane ring, are found in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹. The presence of the phenyl group also gives rise to characteristic C=C stretching vibrations in the aromatic region (around 1450-1600 cm⁻¹) and out-of-plane C-H bending vibrations that can indicate the substitution pattern of the benzene ring.
Table 3: Characteristic IR Absorption Bands for 2-Phenyl-1,3-dithiolane
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3000-3100 | C-H stretch | Aromatic |
| 2850-3000 | C-H stretch | Aliphatic (dithiolane ring) |
| 1450-1600 | C=C stretch | Aromatic ring |
| 600-800 | C-S stretch | Dithiolane ring |
X-ray Crystallography for Solid-State Structure Determination
While NMR provides detailed structural information in solution, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. To perform this analysis, a single crystal of 2-phenyl-1,3-dithiolane of suitable quality is required.
The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map of the molecule. From this map, the exact bond lengths, bond angles, and torsional angles can be determined. This provides an unambiguous confirmation of the molecular structure and can reveal details about intermolecular interactions in the crystal lattice, such as packing forces. While specific crystallographic data for 2-phenyl-1,3-dithiolane is not widely reported in publicly accessible databases, the technique remains the gold standard for solid-state structural elucidation. For instance, a study on 2-ferrocenylmethylidenehydrazono-1,3-dithiane, a related compound, utilized single crystal X-ray diffraction to determine its structure. researchgate.net
Chromatographic Methods for Purity Assessment and Separation of Stereoisomers
Chromatographic techniques are essential for assessing the purity of synthesized 2-phenyl-1,3-dithiolane and for the separation of any potential stereoisomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for these purposes.
For purity analysis, a sample of 2-phenyl-1,3-dithiolane is passed through a chromatographic column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, and flow rate). The appearance of a single, sharp peak in the chromatogram is indicative of a high-purity sample.
In cases where stereoisomers might be present, chiral chromatography can be used for their separation. This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. For example, a reverse-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile (B52724) and water has been used for the analysis of the related compound 2-(phenylmethyl)-1,3-dioxolane. sielc.com Similar methodologies can be adapted for 2-phenyl-1,3-dithiolane.
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways and Sustainable Methodologies for Complex Dithiolanes
The synthesis of dithiolanes is a cornerstone of their study and application. While traditional methods exist, they often involve harsh reaction conditions, limiting functional group tolerance and sometimes leading to undesirable side products like polydisulfides. nih.govrsc.org Future research will prioritize the development of novel, efficient, and sustainable synthetic strategies.
A promising one-step synthesis for functionalized 1,2-dithiolanes has been reported, which involves reacting readily available 1,3-bis-tert-butyl thioethers with bromine. nih.govrsc.orgrsc.org This method proceeds quickly under mild conditions and offers a pathway to diversely substituted dithiolanes with valuable functional handles for further modification. rsc.org The development of such scalable and straightforward protocols is crucial for making complex dithiolanes more accessible for various applications. rsc.org
Furthermore, the principles of green chemistry are increasingly influencing synthetic design. Research into solvent-free reaction conditions and the use of recyclable catalysts is gaining traction. researchgate.net Methodologies employing catalysts like tungstate (B81510) sulfuric acid, perchloric acid adsorbed on silica (B1680970) gel, and tin(II) chloride dihydrate have been shown to be effective for dithiolane synthesis, often with high yields and simple work-up procedures. researchgate.netresearchgate.netorganic-chemistry.org The exploration of environmentally benign reaction media, such as deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG), also represents a significant step towards sustainable chemical production. rsc.org
Future work in this area will likely focus on:
Expanding the substrate scope of novel one-step synthetic methods.
Developing new catalytic systems that are more efficient, selective, and environmentally friendly. tandfonline.com
Investigating photochemical and electrochemical methods for dithiolane synthesis to reduce reliance on chemical reagents.
Applying flow chemistry to the synthesis of dithiolanes for improved control, safety, and scalability.
| Catalyst/Method | Substrate Type | Conditions | Advantage |
| Bromine | 1,3-bis-tert-butyl thioethers | Mild, minutes | One-step synthesis of functional 1,2-dithiolanes |
| Tungstate Sulfuric Acid | Carbonyl compounds | Solvent-free | Environmentally benign, excellent yields |
| Perchloric Acid on Silica Gel | Carbonyl compounds | Solvent-free, room temp | Extremely efficient, reusable catalyst |
| SnCl₂·2H₂O | Aldehydes and ketones | Solvent-free | Mild, efficient protocol |
| Deep Eutectic Solvents (DES) | Amines, CS₂, electrophiles | Green media | Environmentally friendly, fast, high yields |
Development of Advanced Chiral Derivatizations and Applications in Asymmetric Catalysis
The introduction of a substituent onto the dithiolane ring can create a stereogenic center, leading to chiral molecules. nih.gov However, many biologically active dithiolanes are currently synthesized and evaluated as racemic mixtures. nih.govunimore.it A significant future direction is the development of methods for the chiral resolution of these compounds and the assignment of their absolute configurations, which is crucial for understanding their pharmacological potential. nih.gov
Advanced chiral derivatizing agents (CDAs) are essential tools for the separation and analysis of enantiomers. nih.govresearchgate.net Research is focused on both improving existing CDAs and developing new ones to enhance separation and detection sensitivity, particularly for techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov
The application of chiral dithiolane-containing molecules in asymmetric catalysis is another exciting frontier. Chiral Brønsted acids, for example, have proven effective in a wide range of asymmetric transformations without the need for toxic or expensive metals. nih.gov Chiral dithiophosphoric acids have been shown to catalyze intramolecular hydroamination and hydroarylation of dienes and allenes with exceptional yield and enantiomeric excess. nih.gov The design of new multifunctional catalysts that combine different active sites within a single molecule is a powerful strategy for creating novel catalytic tools. youtube.com Proline, a simple amino acid, has been famously used as a bifunctional catalyst in asymmetric aldol (B89426) reactions, demonstrating how a chiral molecule can effectively control the stereochemical outcome of a reaction. youtube.com
Future research in this domain will likely involve:
Designing and synthesizing novel chiral dithiolane-based ligands for transition metal catalysis.
Exploring dithiolanes as organocatalysts for a broader range of asymmetric transformations. youtube.com
Developing efficient enzymatic and chemoenzymatic methods for the enantioselective synthesis and resolution of chiral dithiolanes.
Utilizing computational studies to design catalysts and predict their stereochemical outcomes with greater accuracy.
Investigations into New Reactivity Patterns and Deeper Mechanistic Insights
A fundamental understanding of the reactivity of the dithiolane ring is paramount for its application. The unique geometry of the 1,2-dithiolane (B1197483) ring, with its strained S-S bond, imparts it with distinct reactivity compared to linear disulfides. nih.govrsc.org This strain makes the ring susceptible to ring-opening polymerization, a phenomenon that has been exploited in materials science. rsc.orgnih.gov
Detailed mechanistic studies on the polymerization of dithiolane-containing polymers have provided valuable insights into how their structure influences the properties of the resulting materials. nih.govacs.orgresearchgate.net The thermodynamics and kinetics of these reactions are key to controlling material properties like dynamism and self-healing capabilities. nih.govacs.org Future work will continue to explore these structure-property relationships.
Researchers are also investigating how substituent patterns on the dithiolane ring can be used to tune its electronic properties and, consequently, its reactivity. nih.govrsc.org Computational studies are becoming an indispensable tool for gaining deeper mechanistic insights into reaction pathways, such as the addition of thiols to Michael acceptors. researchgate.net Understanding these mechanisms at a molecular level is crucial for designing more efficient reactions and predicting the behavior of new dithiolane-based systems. researchgate.net The photolytic behavior of the dithiolane ring also presents an area for further investigation, with early work suggesting that the primary product of photolysis is likely a thiol and a sulfenic acid derivative. escholarship.org
Key future research questions include:
How can the strain and electronic properties of the dithiolane ring be precisely controlled through synthetic design?
What new types of ring-opening and polymerization reactions can be initiated with different stimuli (e.g., light, redox, enzymes)?
Can dithiolanes be used as platforms for cascade reactions, where the opening of the ring triggers a sequence of programmed chemical events?
What are the detailed mechanisms of dithiolane interactions with biological molecules and systems?
Design of Next-Generation Dithiolane-Based Functional Materials and Molecular Devices
The unique reactivity of the dithiolane ring, particularly its ability to undergo reversible ring-opening polymerization, makes it an attractive building block for dynamic and responsive materials. nih.govacs.org This has led to the development of dithiolane-containing polymers for constructing smart hydrogels that are adaptable, self-healing, and responsive to stimuli like the addition of thiols. nih.govacs.orgresearchgate.net
The future in this area points towards the creation of increasingly sophisticated functional materials. For instance, multifunctional dithiolane monomers are being developed for use in light-based additive manufacturing (3D printing), creating recyclable polymer networks. rsc.org These materials can be formed with or without a photoinitiator and can be recycled back to their monomeric form, representing a significant advance in sustainable manufacturing. rsc.org
In the biomedical field, dithiolane-based hydrogels are being designed for advanced applications such as 2D and 3D cell culture, enabling user-dictated manipulation of mechanical and biochemical properties. nih.govbiomaterials.org These dynamic hydrogels can undergo photoinduced stress relaxation, stiffening, softening, and functionalization, making them ideal for studying and directing cell-material interactions. nih.gov The ability to create materials that can change their properties on demand opens up new possibilities in tissue engineering and regenerative medicine. nih.govbiomaterials.org
The design of dithiolane-based molecular devices is another emerging area. This includes the development of probes for modifying and recognizing biological structures like RNA duplexes and for cargo delivery into cells. nih.govresearchgate.net
Future directions for dithiolane-based materials and devices include:
Developing materials with multi-stimuli responsiveness (e.g., to light, pH, temperature, and redox potential). biomaterials.org
Creating dithiolane-based polymers with precisely controlled degradation profiles for drug delivery applications.
Integrating dithiolane chemistry into electronic devices to create sensors and actuators.
Designing dithiolane-based systems for information storage at the molecular level.
| Material/Device | Key Dithiolane Feature | Potential Application |
| Dynamic Hydrogels | Reversible ring-opening polymerization | Self-healing materials, tissue engineering, cell culture |
| Recyclable Resins | Photopolymerization, network adaptability | Additive manufacturing (3D Printing) |
| Photoresponsive Networks | Light-induced crosslinking and degradation | Dynamic cell culture platforms, smart coatings |
| Molecular Probes | Tunable reactivity and functionality | Cargo delivery, biosensing, RNA modification |
Q & A
Q. How can contradictions in reported bioactivity data for 2,2'-Bi-1,3-dithiolane derivatives be systematically resolved?
- Answer : Discrepancies often arise from isomer purity or assay conditions. A tiered approach includes: (i) Re-evaluating compound purity via NMR and HPLC. (ii) Standardizing bioassays (e.g., ROS inhibition in HepG2 cells under controlled ER stress). (iii) Cross-referencing with structural analogs (e.g., tetrathiafulvalenes) to identify structure-activity trends .
Q. What role do 1,3-dithiolane ligands play in modulating the fluorescence properties of metal complexes?
- Answer : 1,3-Dithiolane ligands coordinate with metals (e.g., Cd²⁺) via sulfur atoms, creating rigid structures that reduce non-radiative decay. The cadmium complex [Cd(HL)₂(MeOH)₂] exhibits enhanced fluorescence due to ligand-to-metal charge transfer (LMCT), with emission maxima tunable via substituent effects on the dithiolane ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
